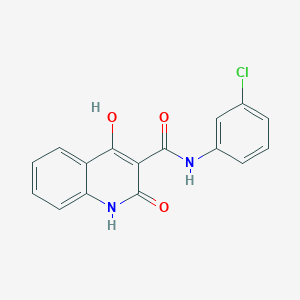

N-(3-氯苯基)-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

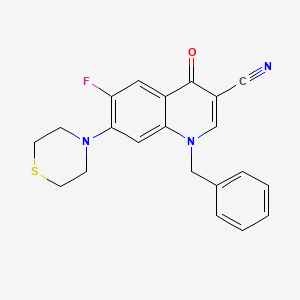

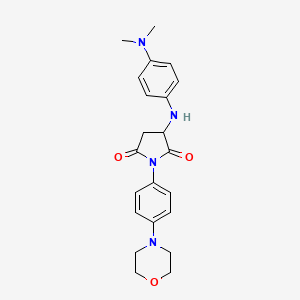

The compound “N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a carboxamide group (-CONH2), a hydroxy group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, the carboxamide group, the hydroxy group, and the chlorophenyl group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases, and the chlorophenyl group could undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar carboxamide and hydroxy groups, and its reactivity would be influenced by the presence of the aromatic ring and the chlorine atom .科学研究应用

Neuroscience and Pharmacology

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: (let’s call it Oprea1 for brevity) shares structural features with phenylethylamine (PEA), a naturally occurring neuromodulator. PEA influences mood, cognition, and behavior by regulating neurotransmitter levels, particularly dopamine and norepinephrine. Researchers have explored PEA’s potential therapeutic applications, including mood disorder treatment and addressing attention deficit hyperactivity disorder (ADHD). Oprea1’s similarity to PEA suggests it might also impact neural functions and serve as a target for drug discovery .

Drug Design and Medicinal Chemistry

Chlorine atoms play a crucial role in natural products. Incorporating chlorine strategically into biologically active molecules can enhance their biological activity. Oprea1’s chlorine substitution may contribute to its pharmacological effects. Additionally, the nitro group, present in Oprea1, is versatile and valuable in drug design. It features in antimicrobial agents, cancer treatments, and other therapeutic compounds. Researchers should explore Oprea1’s potential as a novel pharmacophore .

Disrupting Illicit Markets

Operational research and data science play a vital role in combating organized crime and illicit markets. These markets thrive due to globalization, technology, and weak regulation. Oprea1, with its unique structure, could be a subject of interest in disrupting these markets. Researchers can explore its potential as a tool for tracking illicit activities, identifying criminal networks, and developing strategies to combat them .

Environmental Impact Assessment

Oprea1’s bio-functional hybrid nature warrants investigation into its environmental impact. Researchers can assess its effects on ecosystems, particularly in terms of pollution, deforestation, and resource depletion. For instance, understanding how Oprea1 interacts with delicate ecosystems affected by illicit logging, fishing, and poaching is crucial for sustainable development .

Urban Governance and Security

Demography and mobility drive illicit markets. As urbanization increases, municipalities struggle to provide public services and security. Criminal groups step in to fill the void, offering their form of governance and protection. Oprea1’s potential role in urban contexts—whether as a threat or a solution—merits exploration. Understanding its impact on vulnerable populations and urban dynamics is essential .

Financial and Cryptocurrency Investigations

Given Oprea1’s unique structure, it could serve as a marker for financial investigations. Researchers can explore its use in tracking money flows, especially in opaque systems like cryptocurrencies. By understanding how Oprea1 behaves in financial transactions, authorities can enhance their ability to combat money laundering and illicit financial activities .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVOZZFSRMGUPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

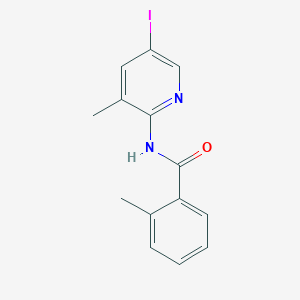

![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)

![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)

![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)

![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B2615995.png)

![4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide](/img/structure/B2615998.png)